3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Description
The compound 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic molecule combining a 1,2,3-triazole ring fused with a 1,2,4-thiadiazole core. Key structural features include:
- A 2,5-difluorophenyl group attached to the triazole ring, enhancing metabolic stability and lipophilicity.
- A 4-methoxyphenyl group linked via an amine to the thiadiazole, which may improve solubility and binding affinity.
While direct biological data for this compound are unavailable, its structural analogs (e.g., thiadiazoles and triazoles) are known for diverse pharmacological activities, including anticancer, antifungal, and insecticidal properties .
Properties
IUPAC Name |
3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N6OS/c1-10-16(23-25-26(10)15-9-11(19)3-8-14(15)20)17-22-18(28-24-17)21-12-4-6-13(27-2)7-5-12/h3-9H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHNFORKLLMYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NSC(=N3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through a cyclization reaction involving an azide and an alkyne. The thiadiazole ring is then introduced via a cyclization reaction involving a thioamide and a hydrazine derivative. The final step involves coupling the triazole and thiadiazole intermediates with the difluorophenyl and methoxyphenyl groups under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds containing the triazole moiety exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the thiadiazole ring further enhances this activity due to its ability to interfere with microbial cell function.
Antifungal Properties
Triazoles are also recognized for their antifungal properties. The compound's structural elements suggest potential efficacy against fungal infections, particularly those caused by Candida species and Aspergillus species. This is attributed to the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes .
Anticancer Potential
Recent research has indicated that triazole derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focus of study. Specifically, derivatives similar to this compound have shown promise in targeting specific cancer cell lines, suggesting a pathway for developing new cancer therapies .
Agricultural Applications
Fungicides
The antifungal properties of triazole derivatives extend to agricultural applications as fungicides. The compound can potentially be used to protect crops from fungal pathogens, thus enhancing agricultural productivity. Its application could be particularly beneficial in the treatment of diseases affecting cereals and other staple crops .
Herbicides
Some studies have explored the herbicidal effects of triazole-containing compounds. While specific data on this compound's herbicidal activity is limited, the structural similarities with known herbicides suggest potential utility in weed management strategies .
Material Science
Polymer Chemistry
The incorporation of triazole and thiadiazole units into polymer matrices has been investigated for enhancing material properties. These compounds can improve thermal stability and mechanical strength in polymer composites. Research indicates that such modifications can lead to materials with superior performance characteristics suitable for various industrial applications .
Case Study 1: Antibacterial Activity
In a study examining the antibacterial effectiveness of various triazole derivatives, compounds structurally related to 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine were found to exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin. These findings underscore the potential for developing new antibacterial agents based on this compound's framework .
Case Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of thiadiazole-triazole hybrids demonstrated significant activity against Candida albicans. The hybrid compounds showed lower toxicity towards human cells while effectively inhibiting fungal growth. This highlights the therapeutic potential of such compounds in treating fungal infections while minimizing side effects .
Mechanism of Action
The mechanism of action of 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities:
Key Observations :
Target Compound Hypotheses :
Characterization Tools :
- SHELXL : Widely used for crystallographic refinement of heterocyclic structures .
- WinGX/ORTEP : For visualizing anisotropic displacement ellipsoids and molecular packing .
Key Advantages and Limitations of the Target Compound
Advantages :
- Dual heterocyclic cores : May target multiple biological pathways (e.g., kinase inhibition + membrane disruption).
- Fluorine and methoxy groups : Balance between lipophilicity (for absorption) and solubility (for bioavailability).
Limitations :
- Limited empirical data on pharmacokinetics or toxicity.
Biological Activity
The compound 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.38 g/mol. Its structure includes a triazole ring and a thiadiazole moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that compounds containing triazole and thiadiazole structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The specific compound under review has been evaluated for its effect on pancreatic cancer cell lines.
- IC50 Values :
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of HDAC Activity : By inhibiting HDACs, the compound may lead to the reactivation of tumor suppressor genes and cell cycle regulation.
- Gene Expression Modulation : It has been found to alter the expression levels of genes involved in cellular metabolism and apoptosis pathways .
Case Studies
- Pancreatic Cancer Treatment : A study focusing on triazole derivatives demonstrated their effectiveness in reactivating CDK inhibitor proteins, which are crucial for controlling cell cycle progression in cancer cells. The compound showed significant efficacy in reducing tumor size in xenograft models .
- Antimicrobial Activity : Other derivatives of triazole-thiadiazole compounds have shown promising results against various microbial strains, suggesting a broader spectrum of biological activity beyond anticancer effects .
Data Tables
| Biological Activity | Observed Effect | IC50 Value (nM) | Cell Line Tested |
|---|---|---|---|
| Anticancer | Growth inhibition | 20 | MiaPaca-2 |
| HDAC Inhibition | Increased apoptosis | 40 | HupT3 |
| Antimicrobial | Bacterial inhibition | Varies | Various strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
